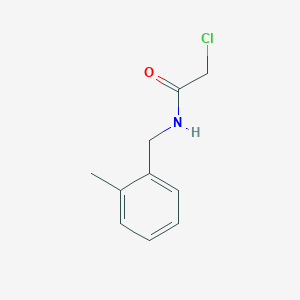

2-chloro-N-(2-methylbenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-methylbenzyl)acetamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and 2-methylbenzyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylbenzyl)acetamide typically involves the reaction of 2-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylbenzylamine+chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and by-products to maintain safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic substitution: Substituted acetamides.

Hydrolysis: 2-methylbenzylamine and chloroacetic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

Aplicaciones Científicas De Investigación

2-chloro-N-(2-methylbenzyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-methylbenzyl)acetamide depends on its specific application. In general, it can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine atom and amide group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(4-methylbenzyl)acetamide

- 2-chloro-N-(2,3-dichlorophenyl)acetamide

- 2-chloro-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-chloro-N-(2-methylbenzyl)acetamide is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Actividad Biológica

2-Chloro-N-(2-methylbenzyl)acetamide, with the molecular formula C10H12ClN, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at the second carbon of the acetamide functional group and a methyl-substituted benzyl moiety. This unique structure influences its reactivity and interaction with biological targets. The presence of the chloro group allows for nucleophilic substitution reactions, which can lead to various derivatives with potentially enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of chloroacetamides possess antibacterial properties against various pathogens, including Mycobacterium luteum and fungi such as Aspergillus niger and Candida tenuis.

Minimum Inhibitory Concentration (MIC) : In comparative studies, similar compounds demonstrated varying levels of antibacterial efficacy. For instance, a related compound showed an MIC of 512 µg/mL against Klebsiella pneumoniae, indicating that structural modifications can significantly influence potency .

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and the release of cytoplasmic contents, effectively killing the bacteria . The compound's ability to disrupt bacterial integrity highlights its potential as a bactericidal agent.

Study on Antibacterial Efficacy

A study conducted to evaluate the antibacterial activity of this compound on K. pneumoniae revealed significant results:

- MIC Determination : The MIC was determined to be 512 µg/mL.

- Time-Kill Kinetics : After 10 hours of exposure at this concentration, a total reduction in viable cells was observed, confirming its bactericidal activity.

- Cell Integrity : The treatment resulted in significant cytoplasmic content release, indicating effective cell lysis .

Toxicity Assessment

In toxicity studies, this compound displayed low toxicity levels in oral mucosa cells. The presence of normal cells exceeded 80% across various concentrations tested, suggesting a safe profile for further exploration in therapeutic applications .

Applications in Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its unique chemical properties and biological activity. It serves as an intermediate in synthesizing more complex organic molecules and has been investigated for its interactions with biomolecules in biological systems .

Summary Table of Biological Activity

Propiedades

IUPAC Name |

2-chloro-N-[(2-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEDDHAOOOPHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429413 |

Source

|

| Record name | 2-chloro-N-(2-methylbenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78710-36-8 |

Source

|

| Record name | 2-chloro-N-(2-methylbenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.